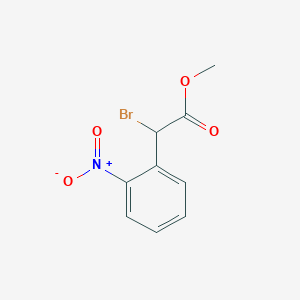

![molecular formula C10H9BrN2O2 B3136976 Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 429690-42-6](/img/structure/B3136976.png)

Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate

Descripción general

Descripción

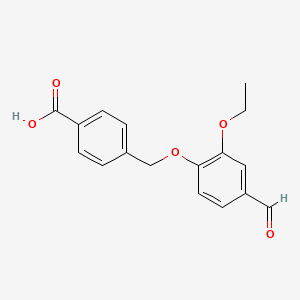

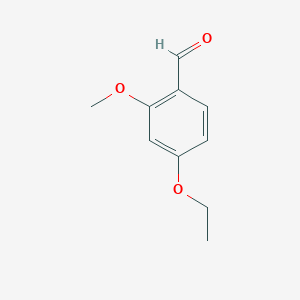

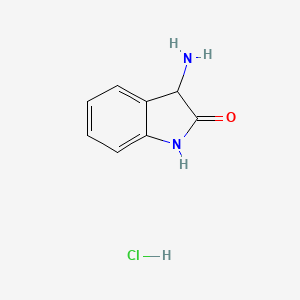

Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 . The compound is typically stored at an inert atmosphere and temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, 3-bromoimidazopyridines were obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP was added . The cyclization to form imidazopyridines was promoted by further bromination .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 3-bromoimidazopyridines can be further transferred to other skeletons . Additionally, C3-arylation and alkynylation reactions can proceed smoothly through a classical Pd-catalyzed cross-coupling strategy .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 76-79°C . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Reactions

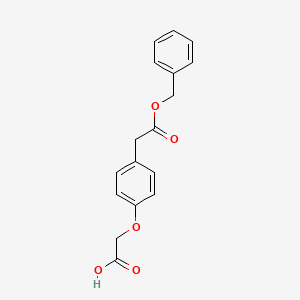

Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is involved in palladium-catalyzed Suzuki–Miyaura borylation reactions, which are pivotal in the pharmaceutical industry for synthesizing boronic acid and esters, essential components in API (Active Pharmaceutical Ingredient) based synthesis. This process has been utilized to create nitrogen-rich systems, leading to potential anti-cancer and anti-tuberculosis agents through acid-amine coupling reactions, showcasing the compound's role in developing new therapeutic agents (Sanghavi et al., 2022).

Antiviral Research

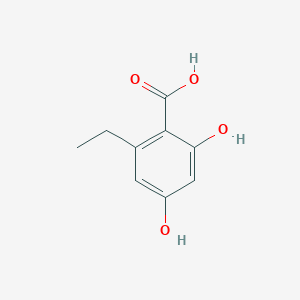

Research into ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives has demonstrated significant anti-hepatitis B virus (HBV) activity. Nearly half of the tested compounds in this category have shown high efficacy in inhibiting the replication of HBV DNA, highlighting the compound's potential in antiviral research and treatment development (Chen et al., 2011).

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been used in chemodivergent synthesis to produce N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different reaction conditions. This demonstrates its versatility in synthetic organic chemistry, contributing to the development of new chemical entities with potential biological activities (Liu et al., 2019).

Mecanismo De Acción

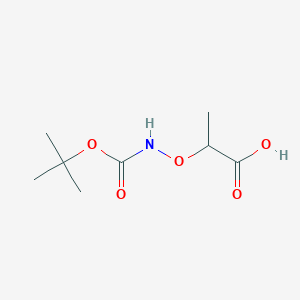

While the exact mechanism of action for this compound is not specified in the retrieved information, it is known that the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word 'Warning’ . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Direcciones Futuras

The versatile nature of 3-bromoimidazopyridines, including Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate, suggests they could be further transferred to other skeletons . This opens up possibilities for the development of new synthetic methods and the exploration of new chemical reactions. The compound’s potential in various applications, particularly in the field of medicinal chemistry, warrants further investigation.

Propiedades

IUPAC Name |

ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQLDBAJPTYSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=NC=C(N21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680909 | |

| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

429690-42-6 | |

| Record name | Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.